4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile
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Overview
Description
4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile is a complex organic compound that features a benzothiazole moiety linked to a benzonitrile group through a triazene linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by treating 2-mercaptoaniline with an appropriate acid chloride under acidic conditions.
Formation of the Triazene Linkage: The triazene linkage is formed by reacting the benzothiazole derivative with a diazonium salt, which is generated in situ from an aromatic amine and sodium nitrite in the presence of hydrochloric acid.
Coupling with Benzonitrile: The final step involves coupling the triazene intermediate with benzonitrile under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Reduced triazene derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule in biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: An aromatic heterocyclic compound with similar structural features.
3-Methyl-1,3-benzothiazol-2(3H)-ylidene: A derivative of benzothiazole with a methyl group at the 3-position.
Benzonitrile: An aromatic nitrile compound with a similar benzonitrile group.
Uniqueness
4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile is unique due to its combination of a benzothiazole moiety, a triazene linkage, and a benzonitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
64496-55-5 |
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Molecular Formula |
C15H11N5S |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
4-[[(3-methyl-1,3-benzothiazol-2-ylidene)amino]diazenyl]benzonitrile |
InChI |
InChI=1S/C15H11N5S/c1-20-13-4-2-3-5-14(13)21-15(20)18-19-17-12-8-6-11(10-16)7-9-12/h2-9H,1H3 |
InChI Key |
QVFCCFVMNZBCMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NN=NC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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